molecular formula C29H26N10O3S B608472 LAS195319 CAS No. 1605328-04-8

LAS195319

Katalognummer: B608472
CAS-Nummer: 1605328-04-8
Molekulargewicht: 594.654
InChI-Schlüssel: PGFZGJZTPSVQMY-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LAS195319 is a potent and selective inhaled PI3Kδ Inhibitor (IC50 = 0.5 nM) for the Treatment of Respiratory Diseases.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

LAS195319 is characterized as a potent inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) pathway, which plays a crucial role in immune cell regulation. The compound has demonstrated significant efficacy in preclinical models, particularly in conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Table 1: Pharmacokinetic Profile of this compound

ParameterValue
Lung ExposureHighest among tested compounds
Lung/Plasma Partition RatioHigh
Administration RouteIntratracheal
Eosinophil Infiltration ReductionComparable to fluticasone

In pharmacokinetic studies conducted on rats, this compound exhibited the highest lung exposure both in solution and suspension forms, indicating its suitability for inhalation therapy . Moreover, studies have shown that it significantly reduces eosinophil and basophil infiltration in bronchoalveolar lavage fluid, suggesting anti-inflammatory properties comparable to established corticosteroids like fluticasone .

Respiratory Diseases

The primary therapeutic application of this compound is in the treatment of respiratory diseases, specifically asthma and COPD. The inhibition of PI3Kδ has been linked to reduced inflammation and improved lung function.

  • Case Study: Ovalbumin-Induced Inflammation Model
    • In this model, rats treated with this compound showed a significant decrease in airway inflammation markers compared to control groups. This suggests that this compound could be a viable alternative or adjunct to current therapies for asthma and COPD .

Cancer Treatment

Recent studies have also explored the potential of this compound in oncology. The compound's ability to inhibit lysine-specific demethylase-1 (LSD-1) positions it as a candidate for cancer therapy.

  • Case Study: Cancer Cell Lines
    • Research indicates that this compound can effectively inhibit tumor growth in various cancer cell lines, including prostate and breast cancer. Its mechanism involves modulation of epigenetic pathways critical for cancer cell proliferation .

Table 2: Mechanisms Targeted by this compound

TargetEffect
PI3KδReduces inflammation
LSD-1Inhibits tumor growth

Eigenschaften

IUPAC Name

5-methyl-4-oxo-3-phenyl-2-[(1R)-1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N10O3S/c1-16-9-11-38-25(16)29(40)39(19-6-4-3-5-7-19)28(36-38)17(2)35-27-24-22(14-32-26(24)33-15-34-27)21-12-18(37-43(30,41)42)13-23-20(21)8-10-31-23/h3-15,17,31,37H,1-2H3,(H2,30,41,42)(H2,32,33,34,35)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFZGJZTPSVQMY-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)N(C(=NN2C=C1)C(C)NC3=NC=NC4=C3C(=CN4)C5=C6C=CNC6=CC(=C5)NS(=O)(=O)N)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)N(C(=NN2C=C1)[C@@H](C)NC3=NC=NC4=C3C(=CN4)C5=C6C=CNC6=CC(=C5)NS(=O)(=O)N)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LAS195319
Reactant of Route 2
LAS195319
Reactant of Route 3
Reactant of Route 3
LAS195319
Reactant of Route 4
LAS195319
Reactant of Route 5
LAS195319
Reactant of Route 6
LAS195319

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.